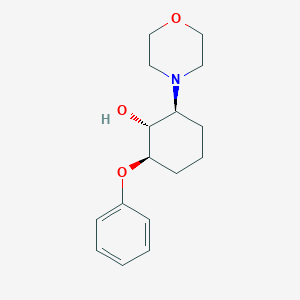
(1-alpha,2-beta,6-beta)-2-(4-Morpholinyl)-6-phenoxycyclohexanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-alpha,2-beta,6-beta)-2-(4-Morpholinyl)-6-phenoxycyclohexanol is a chiral compound with a unique structure that includes a morpholine ring, a phenoxy group, and a cyclohexanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-alpha,2-beta,6-beta)-2-(4-Morpholinyl)-6-phenoxycyclohexanol typically involves the following steps:
Formation of the Cyclohexanol Core: The cyclohexanol core can be synthesized through a series of reactions starting from cyclohexanone. This may involve reduction reactions using reagents such as sodium borohydride.
Introduction of the Phenoxy Group: The phenoxy group can be introduced through nucleophilic substitution reactions, where a phenol derivative reacts with a suitable leaving group on the cyclohexanol core.
Attachment of the Morpholine Ring: The morpholine ring can be attached through nucleophilic substitution reactions, where morpholine reacts with a suitable leaving group on the cyclohexanol core.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions, and employing efficient purification techniques to obtain high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
(1-alpha,2-beta,6-beta)-2-(4-Morpholinyl)-6-phenoxycyclohexanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the cyclohexanol moiety can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to modify the functional groups present.
Substitution: The phenoxy and morpholine groups can participate in substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Nucleophilic or electrophilic reagents can be used under appropriate conditions to achieve the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
(1-alpha,2-beta,6-beta)-2-(4-Morpholinyl)-6-phenoxycyclohexanol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a ligand for studying protein-ligand interactions.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: It may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of (1-alpha,2-beta,6-beta)-2-(4-Morpholinyl)-6-phenoxycyclohexanol involves its interaction with specific molecular targets. The morpholine ring and phenoxy group may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
(1R,2S,6R)-Papayanal: A compound with a similar stereochemistry but different functional groups.
(1R,2S)-2-Phenylcyclopropanaminium: Another chiral compound with different structural features.
Uniqueness
(1-alpha,2-beta,6-beta)-2-(4-Morpholinyl)-6-phenoxycyclohexanol is unique due to its combination of a morpholine ring, phenoxy group, and cyclohexanol moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
Número CAS |
108661-67-2 |
|---|---|
Fórmula molecular |
C16H23NO3 |
Peso molecular |
277.36 g/mol |
Nombre IUPAC |
(1R,2S,6R)-2-morpholin-4-yl-6-phenoxycyclohexan-1-ol |
InChI |
InChI=1S/C16H23NO3/c18-16-14(17-9-11-19-12-10-17)7-4-8-15(16)20-13-5-2-1-3-6-13/h1-3,5-6,14-16,18H,4,7-12H2/t14-,15+,16+/m0/s1 |
Clave InChI |
FHHGKBRAWKGWJG-ARFHVFGLSA-N |
SMILES |
C1CC(C(C(C1)OC2=CC=CC=C2)O)N3CCOCC3 |
SMILES isomérico |
C1C[C@@H]([C@H]([C@@H](C1)OC2=CC=CC=C2)O)N3CCOCC3 |
SMILES canónico |
C1CC(C(C(C1)OC2=CC=CC=C2)O)N3CCOCC3 |
Sinónimos |
(1R,2S,6R)-2-morpholin-4-yl-6-phenoxy-cyclohexan-1-ol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2S)-2-[(E,3R)-3-[(1R,3aS,4Z,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]but-1-enyl]-3-methylbutane-1,2,3-triol](/img/structure/B217608.png)
![2-[(2-Nitrophenyl)methylideneamino]guanidine](/img/structure/B217612.png)

![3-[3-(4-Fluoro-phenyl)-1-phenyl-1H-pyrazol-4-yl]-acrylic acid](/img/structure/B217622.png)








